Mycophenolic acid glucuronide (MPAG) is a glucuronide metabolite of mycophenolic acid (MPA) []. MPA is the active metabolite of mycophenolate mofetil (MMF), an immunosuppressant commonly used in solid organ transplantation []. MPAG is considered pharmacologically inactive compared to MPA [, ]. It is formed in the liver primarily through the glucuronidation of MPA by the enzyme UDP-glucuronosyltransferase (UGT) [, , , ]. MPAG is primarily excreted in urine [, ].
MPAG is primarily studied in the context of understanding the pharmacokinetics of MPA [, , , , , , , , , , , , , , , , ]. Its formation and excretion provide insight into MPA metabolism and elimination. Research has investigated various factors influencing MPAG pharmacokinetics, such as:
Concomitant Medications: Cyclosporine, a calcineurin inhibitor, has been shown to reduce the biliary excretion of MPAG, leading to higher serum concentrations [, , , , ]. Tacrolimus, another calcineurin inhibitor, does not exhibit this effect [, , ]. Co-administration of proton pump inhibitors like omeprazole and pantoprazole can also affect MPA absorption and consequently MPAG formation, highlighting the importance of considering drug-drug interactions [].
Organ Function: Renal insufficiency decreases protein binding of MPA, leading to increased free MPA concentrations []. This, in turn, can impact MPAG formation and elimination.
Genetic Polymorphisms: UGT1A8 gene polymorphisms influence the activity of the enzyme responsible for MPAG formation, contributing to interindividual variability in MPA pharmacokinetics [].
Microsampling Techniques: MPAG can be analyzed in dried blood spots (DBS) and volumetric absorptive microsamplers (VAMS), enabling less invasive monitoring of MPA therapy [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7